N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Description

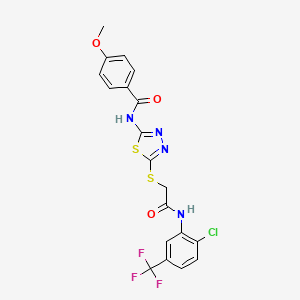

N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with:

- A 2-chloro-5-(trifluoromethyl)phenyl group linked via an amide bond.

- A thioether bridge connecting to a 4-methoxybenzamide moiety.

The 1,3,4-thiadiazole scaffold is well-documented for its broad-spectrum biological activities, including anticancer, antimicrobial, and anticonvulsant properties . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the methoxy (-OCH₃) substituent on the benzamide may improve pharmacokinetic properties through hydrogen bonding interactions .

Properties

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF3N4O3S2/c1-30-12-5-2-10(3-6-12)16(29)25-17-26-27-18(32-17)31-9-15(28)24-14-8-11(19(21,22)23)4-7-13(14)20/h2-8H,9H2,1H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPVJARNZIXIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide) is a complex organic compound characterized by its unique structural features, including a thiadiazole moiety and a trifluoromethyl-substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 420.87 g/mol. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound) |

| Molecular Formula | |

| Molecular Weight | 420.87 g/mol |

| Key Functional Groups | Thiadiazole, Benzamide, Trifluoromethyl |

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazoles have been shown to induce apoptosis in cancer cells through mechanisms such as inhibition of DNA synthesis and interference with cell cycle progression. In vitro assays demonstrated that this compound exhibited an IC50 value comparable to standard chemotherapeutic agents like doxorubicin in certain cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research suggests that the presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth. In particular, it has shown activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the thiadiazole and benzamide portions significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increases lipophilicity and cellular uptake |

| Substitution at position 5 of thiadiazole | Enhances cytotoxicity against specific cancer lines |

| Trifluoromethyl substitution | Improves antimicrobial efficacy |

Case Studies

- Anticancer Efficacy : A study conducted on human glioblastoma U251 cells revealed that this compound exhibited an IC50 value of 15 µM, demonstrating significant potency compared to control treatments .

- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties .

Scientific Research Applications

Anticancer Applications

The compound's structure includes a 1,3,4-thiadiazole moiety, which has been linked to significant anticancer activity. Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis across various cancer models.

Case Studies

- Thiadiazole Derivatives : A review highlighted several thiadiazole derivatives that exhibit anticancer efficacy in vitro and in vivo. These compounds have shown activity against human leukemia, melanoma, ovarian, breast, and prostate cancer cells. For instance, specific derivatives decreased the viability of human myeloid leukemia HL-60 and melanoma SK-MEL-1 cells significantly .

Antimicrobial Properties

The antimicrobial potential of compounds containing the thiadiazole ring has been well-documented. These compounds have been tested against a range of pathogenic microorganisms.

Key Findings

- Broad-Spectrum Activity : Research has shown that thiadiazoles can be effective against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

| Microorganism Type | Compound | Activity Observed | Reference |

|---|---|---|---|

| Gram-positive bacteria | Thiadiazole derivatives | Significant inhibition | |

| Fungal species | Novel thiadiazoles | Antifungal activity |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound has been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potential inhibitor of enzymes involved in inflammatory processes.

Research Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,3,4-thiadiazole derivatives, focusing on substituent effects, biological activities, and structure-activity relationships (SAR).

Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives

Key Structural and Functional Insights:

Substituent Effects on Activity :

- The trifluoromethyl group in the target compound likely enhances membrane permeability compared to the ethyl group in 4c .

- The thioether bridge in the target compound may confer metabolic stability over oxadiazole-containing analogs like 3a , which are prone to hydrolysis .

- Electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring improve activity by stabilizing charge-transfer interactions with biological targets .

Biological Activity Trends: Anticonvulsant activity in 4c is linked to the 2-chlorophenoxy substituent, which may modulate GABAergic pathways . Anticancer potency in 7b correlates with the hydrazonoyl chloride moiety, suggesting DNA intercalation or topoisomerase inhibition .

SAR Considerations :

- Position 2 of the thiadiazole ring is critical for activity: amide or amine substituents (e.g., in 4c and the target compound) enhance target binding.

- Position 5 tolerates bulky groups (e.g., benzylthio in 3a ), but polar substituents like methoxy may improve solubility .

Q & A

Basic Research Questions

What are the key synthetic pathways for preparing N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazides or thiourea derivatives under acidic conditions (e.g., H₂SO₄) .

- Step 2: Introduction of the thioether linkage by reacting the thiadiazole intermediate with a chloroacetamide derivative in the presence of a base (e.g., K₂CO₃) .

- Step 3: Amide bond formation between the thiadiazole-thioether intermediate and the substituted benzamide precursor using coupling agents like EDCI or HOBt .

Critical Parameters : Solvent choice (dry acetone or DMF), reaction time (3–24 hours), and temperature (reflux conditions) significantly impact yield and purity .

How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Catalyst Selection : Use of triethylamine or anhydrous K₂CO₃ to facilitate nucleophilic substitutions .

- Temperature Control : Reflux in polar aprotic solvents (e.g., DMF) enhances reaction kinetics .

- Purification : Recrystallization from ethanol or pet-ether improves purity, as confirmed by TLC monitoring .

Example : A 97.4% yield was achieved for a related thiadiazole derivative using concentrated H₂SO₄ for cyclization .

What analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and connectivity (e.g., δ 7.52–7.94 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) .

- Infrared Spectroscopy (IR) : Detects functional groups like amide C=O (1649–1670 cm⁻¹) and thioether C-S (1122 cm⁻¹) .

- X-ray Diffraction : Resolves crystal structure and stereochemistry for complex derivatives .

Advanced Research Questions

How should researchers resolve discrepancies in reported biological activity data for this compound?

- Replicate Assays : Conduct dose-response curves under standardized conditions (e.g., pH 7.4 buffer) to minimize variability .

- Purity Validation : Use HPLC or LC-MS to rule out impurities (e.g., unreacted intermediates) affecting bioactivity .

- Cell Line Specificity : Compare activity across multiple cell lines (e.g., MCF-7 vs. HeLa) to identify target selectivity .

What strategies address poor aqueous solubility during in vitro bioassays?

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the methoxy or trifluoromethyl positions .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

- Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

How can structure-activity relationship (SAR) studies be designed for this compound?

- Core Modifications : Synthesize analogs with variations in the thiadiazole ring (e.g., oxadiazole replacement) or benzamide substituents (e.g., nitro vs. methoxy groups) .

- Bioisosteric Replacement : Substitute the trifluoromethyl group with cyano or chlorine to assess electronic effects .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes .

How can molecular docking predictions for this compound be experimentally validated?

- Target Protein Expression : Purify recombinant proteins (e.g., EGFR or tubulin) for in vitro binding assays .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to validate docking scores .

- Mutagenesis Studies : Introduce point mutations in predicted binding pockets to disrupt interactions (e.g., Ala-scanning) .

Methodological Considerations Table

| Aspect | Key Techniques | References |

|---|---|---|

| Synthesis | Multi-step cyclization, coupling reactions, recrystallization | |

| Characterization | NMR, MS, IR, X-ray diffraction | |

| Bioactivity | Cell viability assays, MIC testing, SPR | |

| SAR | Analog synthesis, molecular docking, mutagenesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.